molecular formula C23H27N3O4 B11342504 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

Cat. No.: B11342504
M. Wt: 409.5 g/mol
InChI Key: XZTZKKNNKKEOIT-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features a combination of phenoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: The initial step involves the preparation of 4-tert-butylphenol, which is then reacted with an appropriate halogenated acetic acid derivative to form the phenoxyacetic acid intermediate.

    Oxadiazole ring formation: The next step involves the synthesis of the oxadiazole ring. This can be achieved by reacting 4-ethoxy-3-methylbenzohydrazide with a suitable nitrile oxide precursor under cyclization conditions.

    Coupling reaction: The final step involves coupling the phenoxyacetic acid intermediate with the oxadiazole derivative under amide bond-forming conditions, typically using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly used.

Major Products Formed

    Oxidation: Oxidized derivatives of the phenoxy and ethoxy groups.

    Reduction: Reduced forms of the oxadiazole ring.

    Substitution: Substituted aromatic derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Materials Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as an anti-inflammatory or anticancer agent.

    Biological Probes: It can be used as a probe to study biological pathways involving oxidative stress and inflammation.

Industry

    Coatings and Adhesives: The compound can be used in the formulation of high-performance coatings and adhesives due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with molecular targets such as enzymes and receptors. The phenoxy and oxadiazole groups can interact with active sites of enzymes, potentially inhibiting their activity. The compound may also modulate signaling pathways involved in inflammation and oxidative stress.

Comparison with Similar Compounds

Similar Compounds

    2-(4-tert-butylphenoxy)propanoic acid: Similar in structure but lacks the oxadiazole ring.

    4-tert-butylphenoxyethanol: Contains the phenoxy group but lacks the acetamide and oxadiazole functionalities.

    4-ethoxy-3-methylphenyl derivatives: Share the ethoxy and methyl groups but differ in the rest of the structure.

Uniqueness

2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide is unique due to the combination of phenoxy, oxadiazole, and acetamide groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable molecule for research and industrial applications.

Properties

Molecular Formula

C23H27N3O4

Molecular Weight

409.5 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]acetamide

InChI

InChI=1S/C23H27N3O4/c1-6-28-19-12-7-16(13-15(19)2)21-22(26-30-25-21)24-20(27)14-29-18-10-8-17(9-11-18)23(3,4)5/h7-13H,6,14H2,1-5H3,(H,24,26,27)

InChI Key

XZTZKKNNKKEOIT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)COC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

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